molecular formula C9H16N2O4S B13758791 hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium CAS No. 2598-70-1

hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium

Cat. No.: B13758791
CAS No.: 2598-70-1
M. Wt: 248.30 g/mol
InChI Key: HFOJVHWJYWCWNO-UHFFFAOYSA-N
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Description

Hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium is an organic ammonium sulfate salt comprising a protonated benzylamine derivative paired with a hydrogen sulfate anion. The cation features a 2-methylphenyl group attached to an ethylamino moiety, resulting in the structural formula C₉H₁₄N⁺·HSO₄⁻ (estimated molecular weight: ~233 g/mol). This compound’s structure suggests moderate lipophilicity due to the methyl substituent on the aromatic ring, which may influence its solubility, bioavailability, and interaction with biological targets. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., phenylenediamine sulfates) are commonly used in hair dyes and cosmetic formulations .

Properties

CAS No.

2598-70-1

Molecular Formula

C9H16N2O4S

Molecular Weight

248.30 g/mol

IUPAC Name

hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium

InChI

InChI=1S/C9H14N2.H2O4S/c1-8-4-2-3-5-9(8)6-7-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4)

InChI Key

HFOJVHWJYWCWNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCN[NH3+].OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium typically involves the reaction of [2-(2-methylphenyl)ethylamino] with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH level to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Hydroxyethyl)-p-phenylenediammonium Sulfate

  • Molecular Formula : C₈H₁₄N₂O₅S (MW: 250.27 g/mol) .
  • Structural Features : Contains a p-phenylenediamine backbone with a hydroxyethyl group at the 2-position and two ammonium groups.
  • Key Differences :
    • The hydroxyethyl group increases polarity and hydrogen-bonding capacity compared to the methyl group in the target compound.
    • Higher molecular weight due to additional oxygen atoms.
  • Applications : Widely used in oxidative hair dyes and cosmetics due to its stability and water solubility .

Hyoscyamine Sulfate

  • Molecular Formula: (C₁₇H₂₃NO₃)₂·H₂SO₄·2H₂O (MW: 712.85 g/mol) .
  • Structural Features : A tropane alkaloid esterified with tropic acid and sulfated.
  • Key Differences :
    • Complex bicyclic structure with anticholinergic activity, unlike the simpler aromatic amine structure of the target compound.
    • Higher molecular weight and hydrophobicity due to the tropane ring.
  • Applications : Clinically used to treat gastrointestinal spasms and bradycardia .

Acridinium-Based Azanium Salts

  • Example : Acridin-9-yl-(2-methylphenyl)azanium chloride .
  • Structural Features : Aromatic acridine core with a 2-methylphenyl substituent.
  • Key Differences: The acridine moiety confers fluorescence properties, unlike the non-aromatic ammonium group in the target compound. Chloride counterion instead of sulfate, affecting solubility and ionic interactions.
  • Applications: Potential use in dyes or antimicrobial agents .

Comparative Data Table

Property Hydrogen Sulfate;[2-(2-Methylphenyl)ethylamino]azanium 2-(2-Hydroxyethyl)-p-phenylenediammonium Sulfate Hyoscyamine Sulfate
Molecular Formula C₉H₁₅NO₄S (est.) C₈H₁₄N₂O₅S (C₁₇H₂₃NO₃)₂·H₂SO₄·2H₂O
Molecular Weight ~233 g/mol 250.27 g/mol 712.85 g/mol
Polarity Moderate (methyl group reduces polarity) High (hydroxyethyl enhances polarity) Low (hydrophobic tropane core)
Solubility Water-soluble (sulfate salt) Highly water-soluble Water-soluble
Bioactivity Not reported Oxidative dye precursor Anticholinergic
Stability Likely stable (methyl group resists hydrolysis) Prone to oxidation in acidic conditions Stable in dry formulations

Research Findings and Implications

  • Synthetic Challenges : Sulfate salts of aromatic amines often require controlled pH conditions during synthesis to avoid decomposition, as seen in phenylenediamine derivatives .
  • Safety Considerations: Methyl-substituted aromatic amines may pose lower allergenic risks than their diamine counterparts, which are known sensitizers in cosmetics .

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